molecular formula C28H52O3 B018617 Ficulinic acid B CAS No. 102791-31-1

Ficulinic acid B

Cat. No. B018617
CAS RN: 102791-31-1
M. Wt: 436.7 g/mol
InChI Key: LMKTZOYZOYTOMH-HIXSDJFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ficulinic acid B is a natural product that belongs to the group of polyketides. It is found in various species of fungi, including Aspergillus fumigatus, which is known to produce a wide range of secondary metabolites. Ficulinic acid B has been the subject of much research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

1. Fabrication and Catalytic Applications

Ficulinic acid B plays a role in the fabrication of ultrathin 2D nanosheets, particularly in the development of copper-bearing metal-organic frameworks (MOFs). These nanosheets, due to their unique properties, are significant in the design of nanocatalysts for various condensation reactions, showing high catalytic activity (Zhan et al., 2019).

2. Anti-inflammatory Effects in the Central Nervous System

Ficulinic acid B has been identified to have anti-inflammatory effects in the central nervous system. Research using rat astrocyte cultures stimulated with lipopolysaccharide (LPS) demonstrates its potential in inhibiting the production of pro-inflammatory substances and suppressing key elements of the NF-κB signal transducer pathway (Huang et al., 2011).

3. Therapeutic Importance for Neurodegenerative Disorders

Ficulinic acid B is associated with therapeutic importance in neurodegenerative disorders. Its role in the modulation of quinolinic acid levels in the brain is significant for conditions like Huntington's disease and AIDS-dementia complex, offering a pathway for clinical understanding and potential therapeutic application (Stone, 2001).

4. Biomedical Imaging and Diagnosis

In the field of biomedical imaging and diagnosis, ficulinic acid B contributes to the enhancement of magnetic resonance imaging (MRI) techniques. Its usage in gadolinium-based contrast agents improves the diagnostic accuracy for conditions like hepatocellular carcinoma in patients with chronic hepatitis B (Lee et al., 2018).

5. Biomedical Applications and Tissue Engineering

Ficulinic acid B is integral in the development of biomaterials for tissue engineering. Studies have shown its utility in the production of polymeric composites, such as bacterial cellulose membranes with enhanced thermal stability and structural characteristics, which are promising for tissue regeneration applications (Oliveira et al., 2017).

properties

CAS RN

102791-31-1

Product Name

Ficulinic acid B

Molecular Formula

C28H52O3

Molecular Weight

436.7 g/mol

IUPAC Name

(E)-2-heptyl-12-oxohenicos-13-enoic acid

InChI

InChI=1S/C28H52O3/c1-3-5-7-9-11-16-20-24-27(29)25-21-17-13-10-12-15-19-23-26(28(30)31)22-18-14-8-6-4-2/h20,24,26H,3-19,21-23,25H2,1-2H3,(H,30,31)/b24-20+

InChI Key

LMKTZOYZOYTOMH-HIXSDJFHSA-N

Isomeric SMILES

CCCCCCC/C=C/C(=O)CCCCCCCCCC(CCCCCCC)C(=O)O

SMILES

CCCCCCCC=CC(=O)CCCCCCCCCC(CCCCCCC)C(=O)O

Canonical SMILES

CCCCCCCC=CC(=O)CCCCCCCCCC(CCCCCCC)C(=O)O

synonyms

ficulinic acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ficulinic acid B
Reactant of Route 2
Ficulinic acid B
Reactant of Route 3
Reactant of Route 3
Ficulinic acid B
Reactant of Route 4
Ficulinic acid B
Reactant of Route 5
Reactant of Route 5
Ficulinic acid B
Reactant of Route 6
Reactant of Route 6
Ficulinic acid B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.